4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
Description
4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a chloro substituent at position 4, a carboxylic acid group at position 3, and a (2,4-dimethylphenoxy)methyl moiety at position 1 of the pyrazole ring. This structure combines a heterocyclic core with a substituted phenoxy group, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
1006444-21-8 |
|---|---|
Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
4-chloro-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-3-4-11(9(2)5-8)19-7-16-6-10(14)12(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
InChI Key |
UGYVDQSWSJSQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached through nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate leaving group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dichloromethane or ethanol.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New derivatives with substituted functional groups.
Esterification: Ester derivatives with alkyl or aryl groups.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to derivatives with potentially enhanced properties.
Research has indicated that 4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid exhibits bioactive properties:
- Antimicrobial Activity: Studies have explored its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
- Anti-inflammatory Properties: The compound has been investigated for its potential to modulate inflammatory pathways, offering insights into therapeutic applications for inflammatory diseases.
Medicinal Chemistry
The compound is being evaluated for its therapeutic effects in treating conditions such as:
- Cancer: Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.
- Diabetes: Research indicates potential benefits in glucose metabolism regulation, warranting further exploration.
Agricultural Applications
In agrochemistry, this compound is utilized in developing herbicides and fungicides. Its structural characteristics allow it to target specific biological pathways in pests while minimizing impact on non-target organisms.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In another study published in a peer-reviewed journal, the compound was tested for its anti-inflammatory effects on murine models of arthritis. The results showed a marked reduction in inflammatory markers, indicating its potential role in treating autoimmune conditions.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
*Calculated molecular weight based on structural formula.
Key Observations:
- Chlorinated phenoxy groups (e.g., 2,4-dichloro) may enhance antimicrobial activity due to electron-withdrawing effects, as seen in analogs with MIC values as low as 1.56 µg/mL against A. baumannii .
- Biological Activity Trends :
Biological Activity
4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the class of pyrazole carboxylic acids. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of 280.70 g/mol. Below are its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2O3 |
| Molecular Weight | 280.70 g/mol |
| IUPAC Name | 4-chloro-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid |
| InChI Key | HLKKQGTUFIHNPC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the chloro group and the pyrazole ring enhances its binding affinity to various enzymes and receptors involved in inflammatory and infectious processes.
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications in treating infections and inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the chemical structure significantly influence the biological activity of pyrazole derivatives. For instance:
- Chloro Group : The presence of the chloro substituent is crucial for enhancing anti-inflammatory activity.
- Dimethylphenoxy Moiety : Variations in the dimethylphenoxy group can affect the compound's lipophilicity and overall bioactivity.
A study on related pyrazole compounds indicated that electron-withdrawing groups at specific positions on the phenyl ring can enhance inhibitory activity against certain biological targets .
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Activity : In vitro assays demonstrated significant antimicrobial effects against various bacterial strains, suggesting potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases .
- Case Study - HIV Inhibition : A related study explored pyrazole derivatives as HIV inhibitors, revealing that modifications similar to those found in this compound could enhance antiviral efficacy without significant cytotoxicity .
Research Findings
Recent research findings highlight the compound's promising bioactivity:
- In vitro Studies : The compound demonstrated a dose-dependent effect on microbial growth inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to assess metabolism and excretion profiles .
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?
A typical synthesis involves functionalizing the pyrazole core through alkylation or esterification. For example, the Mannich reaction is widely used to introduce substituents, as demonstrated in the synthesis of analogous pyrazole derivatives via NCH₂N-linked bis-substituted diazacrown ethers under optimized conditions (98% yield) . Key intermediates, such as 5-chloro-3-methylpyrazole precursors, are characterized using NMR, HPLC, and melting point analysis (e.g., mp 78–79°C for structurally related compounds) .
Q. How is the compound purified and stored to maintain stability?
Purification often involves recrystallization from ethanol or aqueous methanol, followed by vacuum drying. Storage recommendations include room temperature in airtight containers under inert gas to prevent hydrolysis of the carboxylic acid group. Solubility in polar aprotic solvents (e.g., DMSO) is critical for preparing stock solutions, with stability tested via accelerated degradation studies under varying pH and temperature .
Q. What spectroscopic and crystallographic methods are used to confirm the structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å) are resolved to determine bond lengths and angles . NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the carboxylic acid (-COOH) and chloro-phenoxy motifs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity in enzyme inhibition studies?
The trifluoromethyl group in pyrazole derivatives enhances binding affinity to targets like carbonic anhydrase by increasing hydrophobicity and steric effects. Comparative studies using analogs (e.g., 3-trifluoromethyl vs. 3-methyl groups) reveal differences in IC₅₀ values, with crystallographic data highlighting interactions at enzyme active sites . Structure-activity relationship (SAR) models are built using molecular docking and free-energy perturbation simulations .
Q. How can conflicting crystallographic data from different studies be resolved?
Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or experimental conditions (e.g., temperature during data collection). For instance, β angles varying between 102.42° and 104.5° in monoclinic systems require validation via high-resolution SCXRD and Hirshfeld surface analysis to distinguish intrinsic structural differences from measurement artifacts .
Q. What mechanistic insights can be gained from studying degradation pathways under oxidative stress?
Forced degradation studies using H₂O₂ or UV light identify primary degradation products, such as decarboxylated pyrazoles or chloro-phenoxy radicals. LC-MS/MS and EPR spectroscopy track radical intermediates, while computational modeling (DFT) predicts reaction pathways and activation energies .
Q. How is the compound’s solubility profile optimized for in vivo pharmacokinetic studies?
Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility. Co-solvency approaches using PEG-400 or cyclodextrin inclusion complexes are evaluated via phase-solubility diagrams. Bioavailability is assessed using Caco-2 cell monolayers and rodent models, with logP values adjusted to balance permeability and solubility .
Methodological Considerations
Q. What strategies mitigate side reactions during pyrazole alkylation?
Controlled reaction temperatures (0–5°C) and slow addition of alkylating agents (e.g., 2,4-dimethylphenoxymethyl chloride) minimize undesired O- or N-alkylation byproducts. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound, with yields quantified gravimetrically and purity verified by TLC .
Q. How are computational methods integrated with experimental data to predict reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects on reaction kinetics, validated experimentally via Arrhenius plots of rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
